(E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide
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Description
(E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the sulfonamide family, which is known for its diverse range of biological activities.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Studies have synthesized novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, exploring their antimicrobial and anti-HIV activities. For instance, novel primary and secondary benzenesulfonamides were prepared by direct chlorosulfonation, demonstrating in vitro antimicrobial and anti-HIV activity. These findings suggest the potential of such compounds in developing new antimicrobial agents (Iqbal et al., 2006).
Anticancer and Anti-Inflammatory Applications
Celecoxib derivatives have been synthesized, exhibiting anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The compounds demonstrated significant activity against cancer cell lines without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. This suggests their potential to be developed into therapeutic agents (Küçükgüzel et al., 2013).
Antioxidant, Analgesic, and Anti-inflammatory Actions
Heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives were evaluated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The study highlighted the binding and moderate inhibitory effects of these compounds in all assays, indicating their potential for pharmacological applications (Faheem, 2018).
properties
IUPAC Name |
(E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-13-18-19-17(23-13)15-7-9-16(10-8-15)20-24(21,22)12-11-14-5-3-2-4-6-14/h2-12,20H,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGZXDCBOULWPA-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide |
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